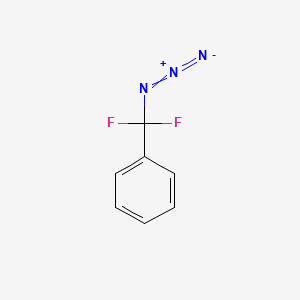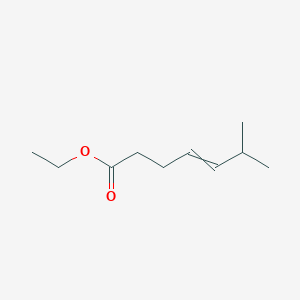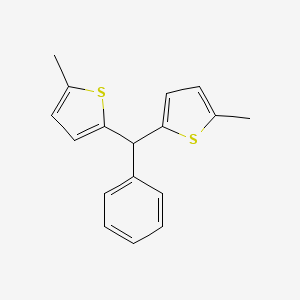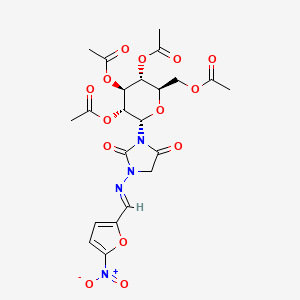
4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine is a chemical compound with a pyrimidine core structure This compound is characterized by the presence of a chloro group at the 4-position, a methoxy group at the 6-position, and a phenylmethanesulfonyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine typically involves multiple steps. One common method includes the reaction of 4-chloro-6-methoxypyrimidine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a hydroxyl derivative.
Aplicaciones Científicas De Investigación
4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylmethanesulfonyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of signal transduction processes or interference with metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6-methyl-2-(phenylmethanesulfonyl)pyrimidine
- 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine
- 4-Chloro-6-methoxy-2-(phenylsulfonyl)pyrimidine
Uniqueness
4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both the methoxy and phenylmethanesulfonyl groups enhances its solubility and ability to interact with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
116040-08-5 |
|---|---|
Fórmula molecular |
C12H11ClN2O3S |
Peso molecular |
298.75 g/mol |
Nombre IUPAC |
2-benzylsulfonyl-4-chloro-6-methoxypyrimidine |
InChI |
InChI=1S/C12H11ClN2O3S/c1-18-11-7-10(13)14-12(15-11)19(16,17)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Clave InChI |
LYVALUBCMBTFOV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=N1)S(=O)(=O)CC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-[Hydroxy(4-methylphenyl)methylidene]dihydropyrimidine-2,4,5(3H)-trione](/img/structure/B14293306.png)
![3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride](/img/structure/B14293317.png)
![2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone](/img/structure/B14293319.png)



